molecular formula C21H16Cl2N2O4S B12066424 Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12066424
M. Wt: 463.3 g/mol
InChI Key: LSFZGANIASAVHA-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including chlorobenzamido, chlorophenylcarbamoyl, and methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The chlorobenzamido and chlorophenylcarbamoyl groups are introduced through nucleophilic substitution reactions using corresponding amines and chlorinated reagents.

    Esterification: The methyl ester group is introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, amines, and organometallic compounds are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate: Unique due to its specific functional groups and structure.

    Other Thiophene Derivatives: Compounds with similar thiophene rings but different substituents, such as Methyl 2-(4-methylbenzamido)-5-((3-methylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its chlorinated aromatic rings and thiophene core make it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C21H16Cl2N2O4S

Molecular Weight

463.3 g/mol

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H16Cl2N2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-6-8-13(22)9-7-12)30-17(11)19(27)24-15-5-3-4-14(23)10-15/h3-10H,1-2H3,(H,24,27)(H,25,26)

InChI Key

LSFZGANIASAVHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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